Enhanced Predicted Lipophilicity Drives Altered Membrane Permeability and Bioavailability vs. Parent 2CBA
The introduction of the 6-methylthio group is predicted to significantly increase the lipophilicity of the compound compared to its des-methylthio counterpart, 2-chloro-N-(benzo[d]thiazol-2-yl)benzamide (2CBA). Computational simulations on 2CBA show it is more water-soluble and less lipophilic than its isomers, with iLOGP values in the optimal range for oral bioavailability (−0.7 to +5.0) [1]. The addition of the sulfur-containing methylthio moiety in the target compound will shift this balance towards higher lipophilicity, potentially enhancing passive membrane permeability but reducing aqueous solubility relative to 2CBA. This property must be considered when designing assays or interpreting cellular activity data.
| Evidence Dimension | In silico lipophilicity and water solubility prediction |
|---|---|
| Target Compound Data | Predicted LogP not available; structural inference based on the presence of a 6-methylthio group indicates higher lipophilicity and lower water solubility than 2CBA. |
| Comparator Or Baseline | 2-chloro-N-(benzo[d]thiazol-2-yl)benzamide (2CBA). In silico iLOGP values in the optimal range; more water-soluble and less lipophilic than chlorinated isomers [1]. |
| Quantified Difference | A qualitative increase in lipophilicity and a decrease in aqueous solubility is predicted for the target compound. Quantitative difference: Not available due to lack of experimental logP/logS data for the target compound. |
| Conditions | Computational predictions (DFT, B3LYP/6-311G**) and in silico models (SwissADME) performed on the comparator compound [1]. |
Why This Matters
For procurement, this property difference means 942002-45-1 is not a 1:1 replacement for 2CBA in cell-based or in vivo assays, as its altered permeability and solubility will directly impact exposure and apparent potency.
- [1] G. Serdaroğlu, N. Uludağ, and E. Üstün. N-(benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: Synthesis, NMR, FT-IR, UV-Vis, BSA-and DNA-Binding, DFT, Molecular dockings, and Pharmacokinetic Profiles. New J. Chem., 2025, Accepted Manuscript. View Source
